molecular formula C10H11N3O2 B15176201 3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid

3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B15176201
M. Wt: 205.21 g/mol
InChI Key: QJNMWXMJAIQRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with formaldehyde and methylamine under acidic conditions to form the imidazo[1,5-a]pyridine core . The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(methylaminomethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-11-6-8-12-9(10(14)15)7-4-2-3-5-13(7)8/h2-5,11H,6H2,1H3,(H,14,15)

InChI Key

QJNMWXMJAIQRTM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=C2N1C=CC=C2)C(=O)O

Origin of Product

United States

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